1-Amino-1-(4-chloro-3-methoxyphenyl)acetone is a chemical compound with the molecular formula and a molecular weight of 213.66 g/mol. It is classified as an aromatic ketone and is often utilized in organic synthesis. The compound features a chloro-substituted phenyl ring, which contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
This compound can be sourced from chemical suppliers specializing in fine chemicals and reagents for research purposes. It falls under the category of aromatic compounds, specifically as a substituted acetone derivative. The presence of amino, chloro, and methoxy functional groups enhances its chemical properties, making it of interest in synthetic organic chemistry.
1-Amino-1-(4-chloro-3-methoxyphenyl)acetone can be synthesized through several methods, typically involving the reaction of 4-chloro-3-methoxyacetophenone with ammonia or amine derivatives under controlled conditions.
The molecular structure consists of a ketone functional group attached to an amino group and a substituted aromatic ring. The InChI key for this compound is FKHKHICQJRYFLZ-UHFFFAOYSA-N
, and its canonical SMILES representation is CC(=O)C(C1=CC(=C(C=C1)Cl)OC)N
.
1-Amino-1-(4-chloro-3-methoxyphenyl)acetone undergoes various chemical reactions typical for amines and ketones:
The reactivity profile of this compound allows it to be used as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.
The mechanism of action for 1-amino-1-(4-chloro-3-methoxyphenyl)acetone primarily revolves around its ability to act as a nucleophile due to the presence of the amino group. This allows it to interact with electrophilic centers in various substrates, facilitating bond formation and leading to the synthesis of larger, more complex molecules.
1-Amino-1-(4-chloro-3-methoxyphenyl)acetone is primarily used in scientific research for:
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8